

molecular weight of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

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An In-depth Technical Guide to **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** in Advanced Peptide Synthesis and Drug Development

This guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential utility of the modified amino acid derivative, **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH**, for researchers, scientists, and professionals in the field of drug development.

Introduction

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a specialized amino acid derivative designed for advanced applications in peptide chemistry. It incorporates three key chemical moieties:

- A (2S,4S)-4-aminoproline core: A rigid cyclic amino acid that can introduce conformational constraints into a peptide backbone.
- An Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α -amine, making it a cornerstone for modern Solid-Phase Peptide Synthesis (SPPS).^{[1][2][3]} The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine, which allows for the sequential addition of amino acids to a growing peptide chain.^{[1][3]}
- A Poc (propargyloxycarbonyl) group: This group is attached to the 4-amino position and contains a terminal alkyne. This alkyne functionality makes the amino acid a "clickable"

building block, ready for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[\[4\]](#)

This unique combination of features makes **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** a valuable reagent for synthesizing custom peptides with site-specific modifications, particularly for applications in drug discovery, such as the development of Antibody-Drug Conjugates (ADCs).
[\[4\]](#)

Physicochemical Properties

The fundamental properties of **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** are summarized below. This data is essential for calculating reagent quantities and understanding the compound's characteristics.

| Property | Value | Source |
|-------------------|---------------------------------------------------------------|---------------------|
| Molecular Weight | 434.44 g/mol | [4] |
| Molecular Formula | C ₂₄ H ₂₂ N ₂ O ₆ | [4] |
| CAS Number | 2451202-17-6 | [4] |
| Appearance | White to off-white powder (Typical for Fmoc-amino acids) | N/A |
| Purity | >96% | [5] |

Core Applications in Research and Development

The structure of **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** lends itself to several advanced applications:

- **Peptide Synthesis:** It serves as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to introduce a proline derivative with a latent functional group.[\[6\]](#)[\[7\]](#)
- **Bioconjugation and Drug Development:** The terminal alkyne of the Poc group is a key feature for "click chemistry." This allows for the covalent attachment of other molecules, such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic payloads for creating Antibody-Drug Conjugates (ADCs).[\[4\]](#)[\[7\]](#)[\[8\]](#)

- Peptidomimetic Design: The constrained di-substituted proline ring can be used to induce specific secondary structures in peptides, which is a critical aspect of designing peptide-based drugs that target specific biological pathways.[\[6\]](#)[\[7\]](#)

Experimental Protocols

While specific protocols must be optimized for each unique peptide sequence and conjugation partner, the following sections provide detailed, representative methodologies for the use of **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH**.

Protocol 1: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the manual stepwise synthesis of a peptide chain on a solid support resin, incorporating **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** at a desired position.

Materials:

- Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
- **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH** and other required Fmoc-protected amino acids
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF
- Activation solution: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Isopropanol

Procedure:

- Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

- Initial Fmoc Deprotection (if starting with a pre-loaded resin):
 - Wash the resin 3 times with DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 7-10 minutes.
 - Drain the vessel and repeat the piperidine treatment for another 7-10 minutes.
 - Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.[\[9\]](#)[\[10\]](#)
- Amino Acid Activation: In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 2-5 minutes.
- Coupling:
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered residues.[\[11\]](#)
 - To confirm completion, a Kaiser test can be performed. A positive test (blue beads) indicates incomplete coupling, requiring a second coupling step.
- Washing: Wash the resin thoroughly (5 times) with DMF to remove excess reagents.
- Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence. When incorporating **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH**, use the same procedure as for any other Fmoc-amino acid.
- Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (Step 2) to free the N-terminal amine.
- Resin Washing and Drying: Wash the completed peptidyl-resin sequentially with DMF, DCM, and isopropanol, then dry under vacuum.

Protocol 2: Post-Synthetic Modification via Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule to the alkyne-functionalized peptide synthesized in Protocol 1, while it is still on the solid support.

Materials:

- Alkyne-functionalized peptidyl-resin from Protocol 1
- Azide-containing molecule (e.g., Azido-PEG, azide-functionalized dye) (10 equivalents)
- Copper(I) Iodide (CuI) (5 equivalents)
- DIPEA (20 equivalents)
- Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

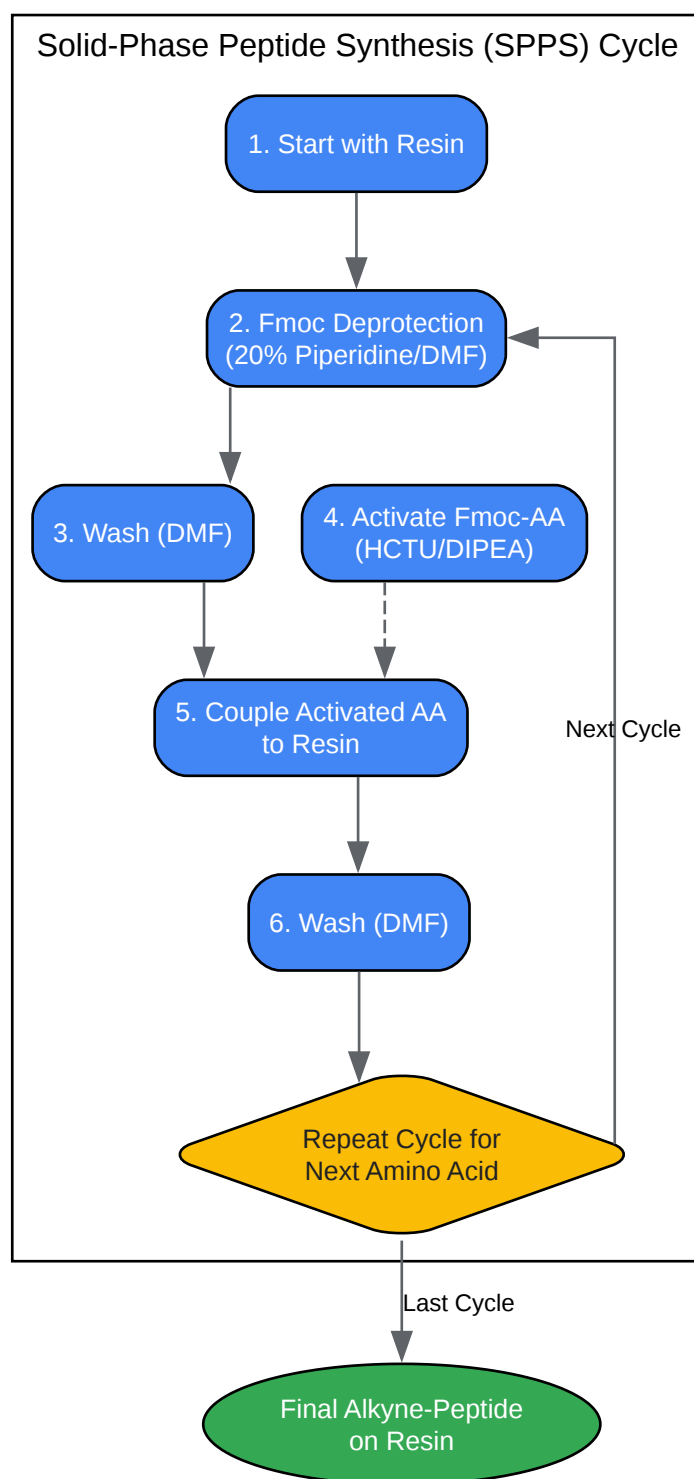
Procedure:

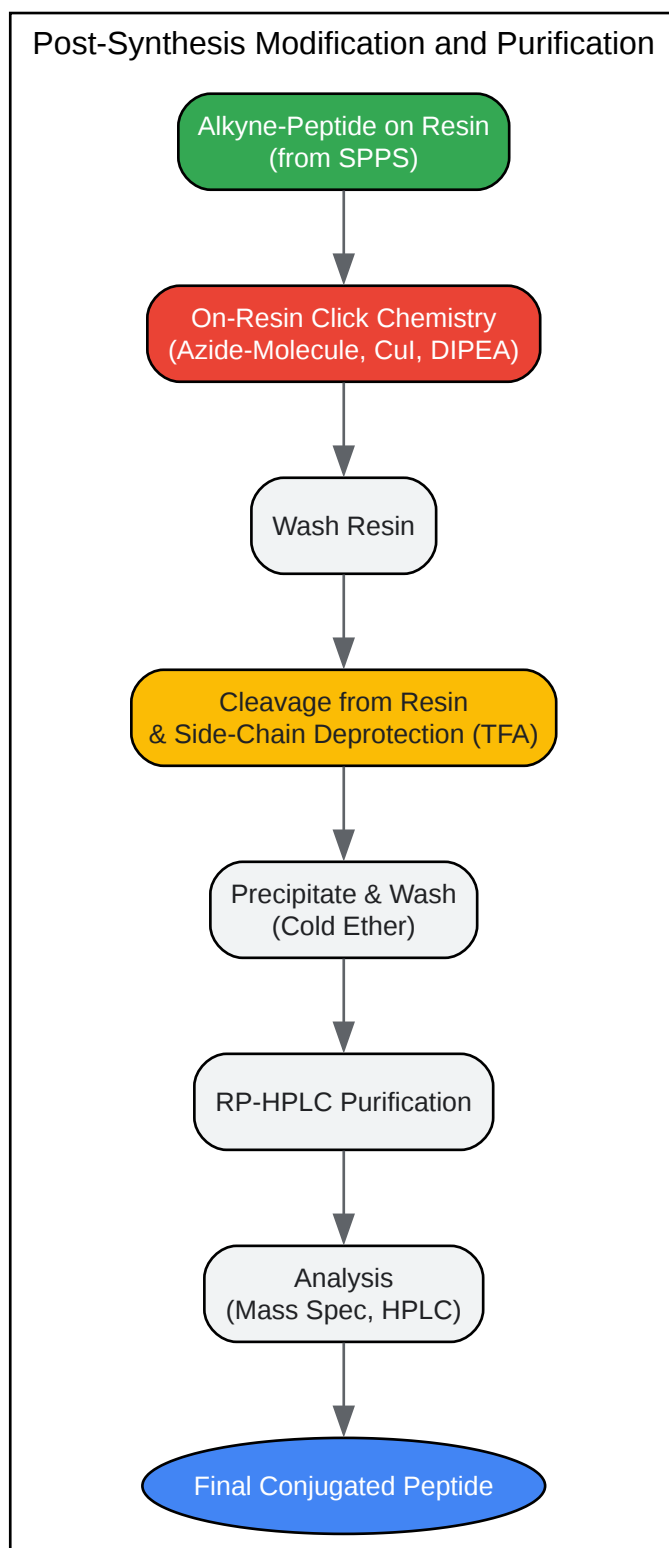
- Resin Swelling: Swell the peptidyl-resin in the chosen solvent (NMP or DMF) for 1 hour.
- Click Reaction Mixture: In a separate vessel, dissolve the azide-containing molecule, CuI, and DIPEA in the solvent.
- Conjugation: Add the click reaction mixture to the swollen resin. Agitate the reaction vessel, protected from light if using a fluorescent dye, for 12-24 hours at room temperature.
- Washing: After the reaction, thoroughly wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove all reagents and byproducts.
- Peptide Cleavage and Deprotection:
 - Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
- Wash the peptide pellet with cold ether two more times.
- Dry the final, modified peptide under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving **(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH**.





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- To cite this document: BenchChem. [molecular weight of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2927844#molecular-weight-of-2s-4s-fmoc-l-pro-4-nhpoc-oh]

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